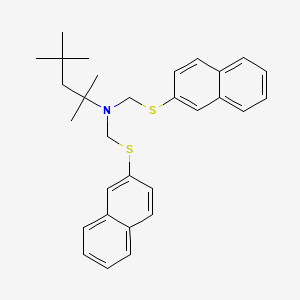
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine is a complex organic compound characterized by its unique structure, which includes naphthalene and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of naphthalene derivatives with appropriate sulfanyl and amine groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine involves its interaction with specific molecular targets. The naphthalene and sulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(naphthalen-2-ylsulfanylmethyl)amine: Lacks the trimethylpentan group.
2,4,4-trimethylpentan-2-amine: Lacks the naphthalene and sulfanyl groups.
Uniqueness
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine is unique due to its combination of naphthalene, sulfanyl, and trimethylpentan groups, which confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
28926-16-1 |
|---|---|
Molekularformel |
C30H35NS2 |
Molekulargewicht |
473.7 g/mol |
IUPAC-Name |
2,4,4-trimethyl-N,N-bis(naphthalen-2-ylsulfanylmethyl)pentan-2-amine |
InChI |
InChI=1S/C30H35NS2/c1-29(2,3)20-30(4,5)31(21-32-27-16-14-23-10-6-8-12-25(23)18-27)22-33-28-17-15-24-11-7-9-13-26(24)19-28/h6-19H,20-22H2,1-5H3 |
InChI-Schlüssel |
TZVNBUXJQDEVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N(CSC1=CC2=CC=CC=C2C=C1)CSC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


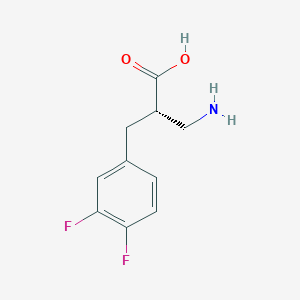
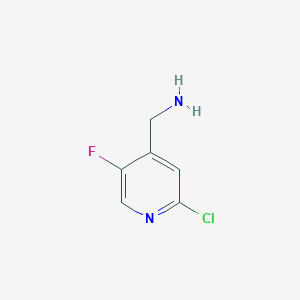


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
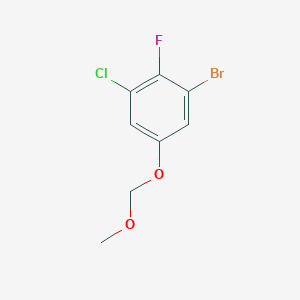
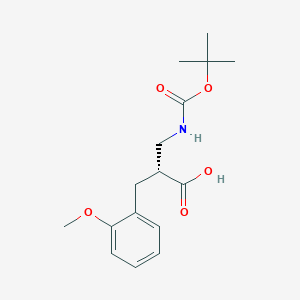
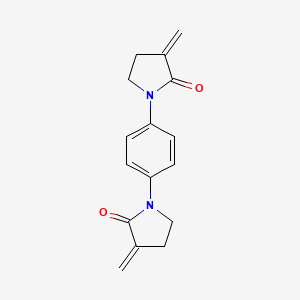
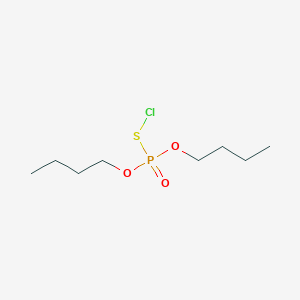
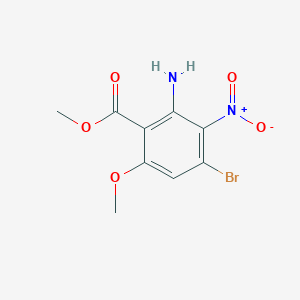
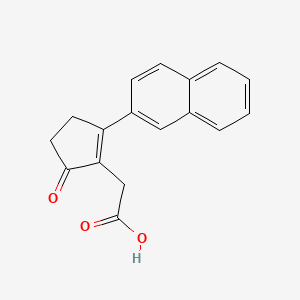
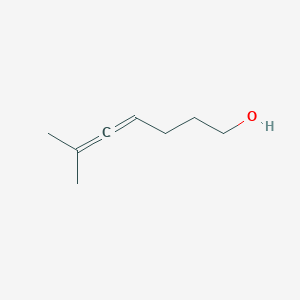
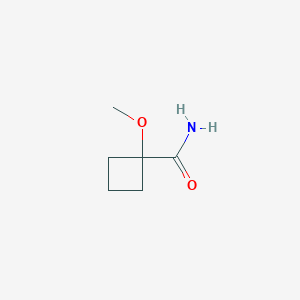
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
